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Compound of Interest

Compound Name: 2-(Dibenzylamino)acetic acid

Cat. No.: B103062 Get Quote

The conformational freedom of a peptide backbone is largely defined by the dihedral angles phi

(φ) and psi (ψ). For glycine, the simplest amino acid, a wide range of these angles is

permissible. However, substitution at the nitrogen atom, as in N,N-dibenzylglycine, introduces

significant steric constraints that favor specific conformations.

Below is a summary of conformational data for N,N-dibenzylglycine (computational) and other

N- and Cα-substituted glycine analogs (experimental).

Table 1: Comparison of Dihedral Angles (φ, ψ) for Glycine Analogs in Peptides
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Amino Acid
Residue

Method
Dominant
Conformati
on(s)

φ (°) ψ (°) Reference

Cα,α-

dibenzylglyci

ne (Ac-Dbzg-

NHMe)

Computation

al (DFT)
C7 (γ-turn) +69.8 -42.9 [1]

C5

(extended)
-153.1 +158.4 [1]

α,α-di-n-

propylglycine

(in Boc-Ala-

Dpg-Ala-

OMe)

X-ray

Crystallograp

hy

Distorted

Type II β-turn
+66.2 +19.3 [2]

α,α-di-n-

butylglycine

(in Boc-Ala-

Dbg-Ala-

OMe)

X-ray

Crystallograp

hy

Distorted

Type II β-turn
+66.5 +21.1 [2]

Diethylglycine

(in Boc-Xxx-

Deg-Xxx-

Deg-OMe)

NMR

Spectroscopy

Extended

(C5)
Not specified Not specified [3]

Sarcosine (N-

methylglycine

)

NMR

Spectroscopy

Favors cis-

amide bond

Not

applicable

Not

applicable
[4]

Polyglycine I
Solid-State

NMR

Antiparallel β-

sheet
-150 +147 [5]

Polyglycine II
Solid-State

NMR
31-helix -77 +145 [5]
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Experimental Protocols: Methodologies for
Conformational Analysis
The determination of peptide conformation relies on a synergistic approach, primarily utilizing

NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state structures,

and computational modeling to explore the potential energy landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Solution Conformation
NMR spectroscopy is a powerful technique to elucidate the three-dimensional structure of

peptides in solution, mimicking a physiological environment.[6]

A General Protocol for Peptide Conformational Analysis by NMR:

Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., D₂O,

DMSO-d₆, or CD₃OH) to a concentration typically in the millimolar range. For peptides

susceptible to aggregation, the addition of salts or detergents may be necessary.

1D ¹H NMR: Initial 1D proton NMR spectra are acquired to assess sample purity and

observe the chemical shifts of amide protons. Temperature coefficient studies, where the

chemical shift of NH protons is monitored over a range of temperatures, can indicate the

presence of intramolecular hydrogen bonds.

2D NMR Experiments:

TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system

of an amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): These experiments provide information about through-space proton-

proton distances (typically < 5 Å). The intensity of NOE/ROE cross-peaks is proportional to

the inverse sixth power of the distance between the protons, which is crucial for

determining the peptide's fold.
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Structure Calculation: The distance restraints obtained from NOESY/ROESY, along with

dihedral angle restraints derived from coupling constants (e.g., ³J(HNHα)), are used as input

for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of

conformers that are consistent with the experimental data.

X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides a high-resolution, static picture of a peptide's conformation in

the crystalline state.

A General Protocol for Peptide Crystallography:

Crystallization: The peptide is dissolved in a solvent and subjected to various crystallization

screening conditions (e.g., vapor diffusion, microbatch) to obtain single crystals of sufficient

quality. This involves screening different precipitants, pH values, and temperatures.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phases of the structure factors are determined (e.g.,

by direct methods or molecular replacement), and an initial electron density map is

calculated. A molecular model is then built into the electron density and refined to best fit the

experimental data, resulting in a final atomic model of the peptide.

Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics

(MD) simulations, are used to explore the conformational energy landscape of peptides. These

methods can predict stable conformations and the energetic barriers between them. For the N-

acetyl-N'-methylamide derivative of Cα,α-dibenzylglycine, DFT calculations at the B3LYP/6-

31+G(d,p) level have been employed to identify minimum energy conformations.[1]
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The following diagrams illustrate the general workflow for peptide conformational analysis and

a comparative summary of the conformational tendencies of the discussed glycine analogs.
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Click to download full resolution via product page

Experimental workflow for peptide conformational analysis.
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Conformational effects of glycine substitutions.

Conclusion
The incorporation of N,N-dibenzylglycine into a peptide sequence is predicted to impart

significant conformational rigidity. Computational studies on the closely related Cα,α-

dibenzylglycine suggest a preference for either folded γ-turn (C7) or extended (C5)

conformations, a restriction of the available Ramachandran space that is more pronounced

than for smaller Cα,α-dialkylglycines.[1] Experimental data on peptides containing Cα,α-di-n-

propylglycine and Cα,α-di-n-butylglycine show a propensity for β-turn structures, which aligns

with the predicted folded conformations for the dibenzyl analog.[2] In contrast, smaller N-

alkylated residues like sarcosine primarily influence the cis/trans isomerization of the preceding

peptide bond.

For drug development professionals, the takeaway is that N,N-dibenzylglycine can be a

powerful tool for locking a peptide backbone into a specific, predictable conformation. This can

lead to peptides with higher receptor affinity and improved metabolic stability. However, the lack

of direct experimental data highlights the need for further NMR and X-ray crystallographic

studies to validate these computational predictions and fully elucidate the conformational

landscape of N,N-dibenzylglycine-containing peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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